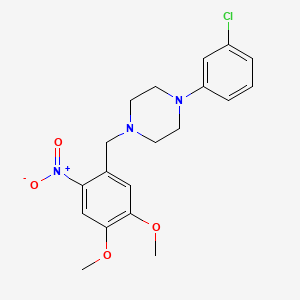
1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine, commonly known as 3C-P, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in 1970 by David E. Nichols, a renowned American pharmacologist. 3C-P is a potent psychedelic compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3C-P is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by 3C-P is thought to result in the release of neurotransmitters such as dopamine and serotonin, leading to altered perception and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C-P are similar to other psychedelic compounds. It produces altered states of consciousness, including changes in perception, thought processes, and mood. The effects of 3C-P can last for several hours and can be intense. It has been reported to cause visual hallucinations, synesthesia, and altered time perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3C-P in lab experiments is its potency. It is a highly potent compound, which means that small amounts can produce significant effects. This makes it useful for studying the mechanisms of action of other compounds that may have weaker effects. However, the use of 3C-P in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 3C-P. One area of interest is the development of new psychoactive compounds based on the structure of 3C-P. These compounds could have improved pharmacological properties and may be useful in the treatment of psychiatric disorders. Additionally, there is a need for further research on the mechanisms of action of 3C-P and its potential interactions with other compounds. This could lead to a better understanding of the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders and the development of new treatments.
Méthodes De Synthèse
The synthesis of 3C-P involves a series of chemical reactions, including the condensation of 1-(3-chlorophenyl)piperazine with 4,5-dimethoxy-2-nitrobenzaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
3C-P has been extensively studied for its potential applications in scientific research. It has been used as a tool for studying the mechanisms of action of other psychoactive compounds, such as serotonin receptor agonists and antagonists. Additionally, it has been used in studies investigating the role of the 5-HT2A receptor in the pathophysiology of various psychiatric disorders.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-26-18-10-14(17(23(24)25)12-19(18)27-2)13-21-6-8-22(9-7-21)16-5-3-4-15(20)11-16/h3-5,10-12H,6-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSPPKUAGSFLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5267373 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)

![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)

![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)
![{3-(3-chlorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5976093.png)
![4-[2-(4-ethylphenoxy)ethyl]morpholine](/img/structure/B5976101.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5976116.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide](/img/structure/B5976121.png)
![methyl N-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B5976127.png)